N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide
Overview
Description
N-dodecylamine lactobionamide, commonly referred to as DDLAC, is a lactobionamide surfactant with a hydrogenated tail. It is primarily used for the stabilization of membrane proteins, which are crucial for various biological and biochemical processes . The compound has a molecular formula of C24H47NO11 and a molecular weight of 525.6 g/mol .
Scientific Research Applications
N-dodecylamine lactobionamide is widely used in scientific research, particularly in the stabilization and purification of membrane proteins . Its applications include:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Stabilizes membrane proteins for structural and functional studies.
Medicine: Potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents and other cleaning agents.
Safety and Hazards
Mechanism of Action
Target of Action
N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide is a detergent synthesized from lactobionic acid . It is primarily used to solubilize membrane proteins .
Mode of Action
The compound interacts with membrane proteins, aiding in their solubilization. This interaction allows the proteins to be extracted from the membrane and studied in isolation .
Result of Action
The primary result of the action of this compound is the solubilization of membrane proteins. This allows for the extraction, purification, and further study of these proteins .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-dodecylamine lactobionamide is synthesized from lactobionic acid. The synthesis involves the reaction of lactobionic acid with dodecylamine under specific conditions to form the lactobionamide surfactant . The reaction typically requires a controlled environment to ensure the purity and stability of the final product.
Industrial Production Methods
In industrial settings, the production of N-dodecylamine lactobionamide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in powder form and can be dissolved in aqueous solutions or buffers for various applications .
Chemical Reactions Analysis
Types of Reactions
N-dodecylamine lactobionamide primarily undergoes reactions typical of amides and surfactants. These include:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Oxidation: The compound can be oxidized, although this is less common in typical applications.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces dodecylamine and lactobionic acid.
Oxidation: Produces oxidized derivatives of the original compound.
Substitution: Produces substituted amides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-dodecyl-4-O-β-D-galactopyranosyl-D-gluconamide: Another lactobionamide surfactant with similar properties.
N-dodecylamine glucuronamide: A similar compound with a glucuronic acid moiety instead of lactobionic acid.
Uniqueness
N-dodecylamine lactobionamide is unique due to its specific interaction with membrane proteins, providing enhanced stability compared to other surfactants . Its hydrogenated tail and lactobionamide structure make it particularly effective in preserving the native structure of membrane proteins.
Properties
IUPAC Name |
(2R,3R,4R,5R)-N-dodecyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO11/c1-2-3-4-5-6-7-8-9-10-11-12-25-23(34)20(32)19(31)22(15(28)13-26)36-24-21(33)18(30)17(29)16(14-27)35-24/h15-22,24,26-33H,2-14H2,1H3,(H,25,34)/t15-,16-,17+,18+,19-,20-,21-,22-,24+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNJILUYRQKLJY-NUECYJFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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